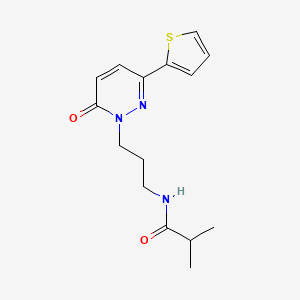

![molecular formula C11H15F3N2O2S B2843557 Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate CAS No. 2375269-41-1](/img/structure/B2843557.png)

Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

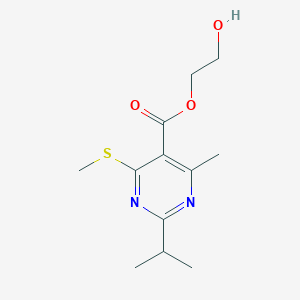

Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate is a compound with the CAS Number: 2375269-41-1 . It has a molecular weight of 296.31 and is a powder in physical form . The IUPAC name for this compound is tert-butyl (3-amino-5-(trifluoromethyl)thiophen-2-yl)(methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15F3N2O2S/c1-10(2,3)18-9(17)16(4)8-6(15)5-7(19-8)11(12,13)14/h5H,15H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 296.31 . The compound’s InChI code, 1S/C11H15F3N2O2S/c1-10(2,3)18-9(17)16(4)8-6(15)5-7(19-8)11(12,13)14/h5H,15H2,1-4H3 , provides additional information about its molecular structure.Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry Applications

Asymmetric Synthesis and Catalysis Compounds within the tert-butyl carbamate class serve as intermediates in asymmetric synthesis. For example, tert-butyl carbamates have been utilized in the synthesis of biologically active compounds and intermediates like omisertinib (AZD9291), showcasing their role in medicinal chemistry as pivotal intermediates (Bingbing Zhao et al., 2017). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a first class of N-(Boc) nitrone equivalents, highlighting their versatility in organic synthesis (Xavier Guinchard et al., 2005).

Ligand Design for Catalysis In catalysis, tert-butylmethylphosphino groups have been explored for their use in rhodium-catalyzed asymmetric hydrogenation, presenting a practical utility for the synthesis of chiral pharmaceutical ingredients (T. Imamoto et al., 2012).

Bioorganic Chemistry and Chemical Biology

Protein Research The tert-butyl group has been utilized as an NMR tag for high-molecular-weight systems, enabling measurements of submicromolar ligand binding affinities. The distinctive NMR signal of tert-butyl groups, such as in O-tert-Butyltyrosine, aids in the study of protein structures and interactions, even in complex biological systems (Wan-Na Chen et al., 2015).

Material Science

Advanced Material Synthesis Tert-butyl carbamates are integral in the development of advanced materials, acting as building blocks or intermediates. Their chemical properties enable the synthesis of complex molecular architectures necessary for material sciences.

Environmental Chemistry

Study of Pesticide Metabolism Research on tert-butylphenyl N-methylcarbamate and its metabolism in insects and mice provides insights into environmental chemistry, particularly in understanding the degradation pathways and environmental fate of carbamate pesticides (P. Douch et al., 1971).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O2S/c1-10(2,3)18-9(17)16(4)8-6(15)5-7(19-8)11(12,13)14/h5H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGYQJUHNXMMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=C(S1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

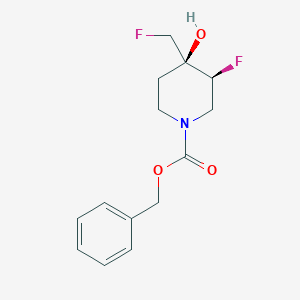

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2843477.png)

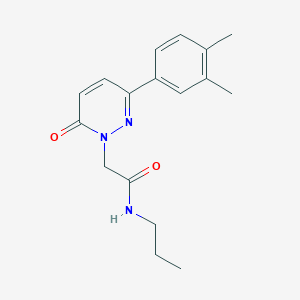

![N-(cyanomethyl)-N-methyl-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2843479.png)

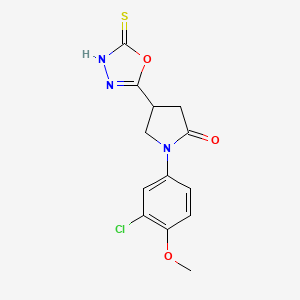

![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2843484.png)

![[(4-Methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2843485.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2843489.png)

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B2843490.png)

![4-[(tert-Butoxy)methyl]phenol](/img/structure/B2843493.png)

![N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2843496.png)